Difunone

Description

Difunone is a chlorosis-inducing herbicide known for its potent photochemical activity under high light conditions. It induces chlorophyll degradation through photooxidative reactions, which are oxygen-dependent and lead to the disruption of chloroplast components such as 70S ribosome RNA and NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (NADP-G3PDH). Studies demonstrate that this compound-treated leaves exhibit impaired photosynthetic electron transport under low light (10 lx) and severe chlorophyll degradation under high light (30,000 lx), particularly at elevated temperatures .

Properties

CAS No. |

7703-36-8 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

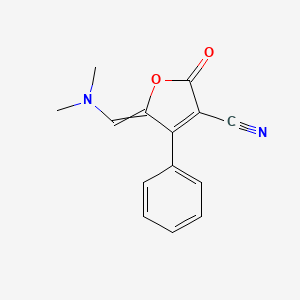

IUPAC Name |

5-(dimethylaminomethylidene)-2-oxo-4-phenylfuran-3-carbonitrile |

InChI |

InChI=1S/C14H12N2O2/c1-16(2)9-12-13(10-6-4-3-5-7-10)11(8-15)14(17)18-12/h3-7,9H,1-2H3 |

InChI Key |

GWZYSXKZOOVIDP-UHFFFAOYSA-N |

SMILES |

CN(C)C=C1C(=C(C(=O)O1)C#N)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)C=C1C(=C(C(=O)O1)C#N)C2=CC=CC=C2 |

Synonyms |

difunone EMD-IT 5914 |

Origin of Product |

United States |

Comparison with Similar Compounds

Difunone belongs to the "strong light-disrupting" herbicide class, alongside San 6706, whereas aminotriazole and haloxides are classified as "weak light-disrupting" agents. The following analysis highlights key distinctions in their mechanisms, efficacy, and biochemical effects.

Functional Comparison

This compound vs. San 6706

- Chlorophyll Degradation: Both compounds cause severe chlorophyll degradation under high light (30,000 lx) via oxygen-dependent photooxidation. However, San 6706 induces more pronounced disruption of 70S ribosome RNA under these conditions .

- San 6706’s effects on this enzyme remain unreported in the literature .

- Oxygen Dependency : Both require oxygen for photochemical activity, distinguishing them from weak disruptors.

This compound vs. Aminotriazole and Haloxides

- Light Sensitivity: Aminotriazole and haloxides (weak disruptors) primarily act under low light (10 lx), causing mild chlorophyll loss and NADP-G3PDH inactivation. In contrast, this compound’s effects are negligible under low light but severe under high light .

Structural Analogues

These compounds share fused aromatic systems, which may contribute to similar photochemical reactivity. However, functional differences likely arise from substituent variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.